2-Bromo-N-phenyl-isonicotinamide
Description
2-Bromo-N-phenyl-isonicotinamide is a halogenated pyridine derivative characterized by a bromine atom at the 2-position of the isonicotinamide core and an N-phenyl substituent. Its molecular formula is C₁₂H₉BrN₂O, with a molecular weight of 289.12 g/mol. The compound belongs to the class of substituted nicotinamides, which are widely studied for their applications in medicinal chemistry and materials science due to their tunable electronic properties and hydrogen-bonding capabilities. The bromine atom enhances electrophilic reactivity, making it a versatile intermediate in cross-coupling reactions, while the phenyl group contributes to π-stacking interactions, influencing crystallinity and solubility.
Properties
Molecular Formula |
C12H9BrN2O |
|---|---|
Molecular Weight |
277.12 g/mol |
IUPAC Name |
2-bromo-N-phenylpyridine-4-carboxamide |
InChI |
InChI=1S/C12H9BrN2O/c13-11-8-9(6-7-14-11)12(16)15-10-4-2-1-3-5-10/h1-8H,(H,15,16) |
InChI Key |
DCYAEHYCAYQOCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=NC=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 2-Bromo-N-phenyl-isonicotinamide, a comparative analysis with structurally analogous compounds is provided below. Key differences in substituents, molecular properties, and functional behavior are highlighted.
Structural and Physicochemical Comparison
Pharmacological and Material Relevance
- Halogen Effects : Bromine in this compound provides stronger halogen bonding compared to chlorine in analogs like 5-bromo-2-chloro derivatives, enhancing interactions with biological targets.
- Tautomerism: Unlike the keto-amine tautomer observed in N-(3-bromo-2-methylphenyl) derivatives, this compound likely adopts a single tautomeric form due to the absence of competing hydrogen-bond donors.
- Solubility : The phenyl group in this compound reduces water solubility compared to hydroxylated analogs like 5-bromo-2-hydroxyisonicotinic acid.
Key Research Findings
Crystallinity : Compounds with extended π-conjugation (e.g., N-(3-bromo-2-methylphenyl) derivatives) exhibit near-planar conformations, facilitating crystal packing and material stability.
Metabolic Stability : Methoxy and methyl groups in 2-Bromo-N-methoxy-N-methylisonicotinamide improve resistance to enzymatic degradation compared to unsubstituted amides.
Reactivity : Bromine at the 2-position enhances electrophilicity, enabling Suzuki-Miyaura cross-coupling reactions, whereas chlorine at the same position (as in 5-bromo-2-chloro analogs) prioritizes nucleophilic substitution.
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